2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

Description

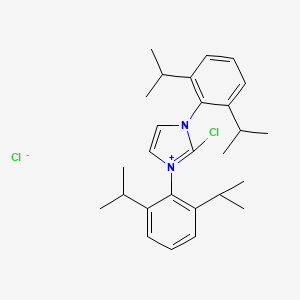

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (CAS: 1648825-53-9) is a cationic imidazolium salt with the molecular formula C₂₇H₃₆Cl₂N₂. It is a key precursor for generating bulky N-heterocyclic carbenes (NHCs), which are widely employed as ligands in transition-metal catalysis . The compound is often formulated as a 1:1:1 mixture with cesium fluoride (PhenoFluor Mix), enhancing its utility in nucleophilic fluorination reactions . Its steric bulk, derived from the 2,6-diisopropylphenyl substituents, contributes to high thermal stability and resistance to decomposition under harsh reaction conditions .

Properties

IUPAC Name |

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20H,1-8H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMACANGISWEGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855793 | |

| Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228185-09-8 | |

| Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Complex Formation: It can form complexes with metals, which are useful in catalysis and other applications

Common reagents used in these reactions include chlorinating agents, nucleophiles, and metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Organic Chemistry

Deoxyfluorination Reactions

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is prominently used in the deoxyfluorination of phenols. This reaction involves the conversion of phenolic compounds into corresponding aryl fluorides, which are important intermediates in pharmaceuticals and agrochemicals. The compound acts as a precursor to generate reactive fluorinating agents that facilitate these transformations .

Fluorination of Phenols

The compound has been employed in a method for synthesizing aryl fluorides via the fluorination of phenolic substrates. This process is particularly useful due to its efficiency and selectivity, allowing for the incorporation of fluorine into complex molecular frameworks .

Radiolabeling for Imaging Techniques

Positron Emission Tomography (PET)

Recent studies have highlighted the use of this imidazolium chloride in radiolabeling applications, particularly for incorporating fluorine-18 into polypeptides for PET imaging. This method allows for the visualization of biological processes in vivo, enhancing research in areas such as cancer diagnostics and drug development .

Case Study 1: Deoxyfluorination Methodology

In a study by Ritter et al., this compound was utilized alongside cesium fluoride to achieve selective deoxyfluorination of various phenolic compounds. The results demonstrated high yields and selectivity, establishing this reagent as a reliable choice for synthetic chemists .

Case Study 2: PET Imaging

A collaborative research effort incorporated this imidazolium salt into protocols for synthesizing radiolabeled peptides. The incorporation of [^18F]fluoride facilitated the tracking of biological markers in real-time during PET scans, showcasing its potential in medical imaging and diagnostics .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride involves its ability to form stable complexes with metals. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .

Comparison with Similar Compounds

Key Properties:

| Property | Value/Description |

|---|---|

| Molecular Weight | 611.402 g/mol (including CsF admixture) |

| Solubility | Soluble in dichloromethane, THF, toluene |

| Stability | Stable at 2–8°C in sealed, moisture-free conditions |

| Primary Applications | Fluorination reagent, Pd-catalyzed cross-coupling, NHC ligand precursor |

Structural Analogs in the Imidazolium Family

(a) 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (IPr·HCl)

- Structure : Lacks the 2-chloro substituent but retains the bulky diisopropylphenyl groups.

- Function : A classic NHC precursor. The absence of the electron-withdrawing chloro group increases the basicity of the resulting carbene, making it more nucleophilic .

- Catalytic Performance : IPr·HCl-derived NHCs are superior in Ru-catalyzed olefin metathesis but less effective in fluorination due to reduced electrophilicity compared to the chloro-substituted analog .

(b) 4,5-Dichloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

- Structure : Features additional chloro substituents at the 4,5-positions of the imidazolium ring.

- Impact : The electron-withdrawing effects of multiple chloro groups decrease electron density at the carbenic carbon, reducing catalytic activity in cross-coupling reactions but enhancing stability toward oxidation .

(c) 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride dichloromethane disolvate

- Structure : Crystallizes with dichloromethane solvent molecules.

- Reactivity : The solvated form exhibits slower deprotonation kinetics compared to the unsolvated chloro derivative, limiting its utility in rapid ligand generation .

Functional Analogs in Catalysis

(a) Phosphine-Based Catalysts (e.g., PPh₃)

- Performance : In Pd-catalyzed cross-coupling, phosphine ligands require longer reaction times (120–180 min) and produce lower yields (47–68%) due to competitive dehalogenation side reactions .

- Advantage of NHC Analogs : The title compound, when used with Pd(OAc)₂, achieves 76% yield in 120 min , attributed to stronger σ-donation from the NHC ligand stabilizing the Pd center and suppressing by-product formation .

(b) PhenoFluor Mix vs. Alternative Fluorination Reagents

- DAST (Diethylaminosulfur Trifluoride): Highly reactive but moisture-sensitive and toxic. PhenoFluor Mix offers superior safety and stability, enabling fluorination of alcohols and amines under milder conditions .

- Electrophilic Fluorinating Agents (e.g., Selectfluor): Require stoichiometric bases, whereas PhenoFluor Mix’s CsF acts as both a fluoride source and base, streamlining reaction setups .

Stability and Handling

- Thermal Stability : The title compound’s admixture with CsF remains stable at 60°C for 4 hours, outperforming analogous imidazolium salts like 1,3-dimethylimidazolium chloride , which decompose under similar conditions .

- Storage: Unlike hygroscopic reagents (e.g., KF), PhenoFluor Mix retains activity for 6 months at -80°C without significant degradation .

Biological Activity

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (CAS No. 1228185-09-8) is a compound belonging to the class of N-heterocyclic carbenes (NHCs). These compounds have gained considerable attention due to their versatile applications in catalysis, medicinal chemistry, and material science. This article aims to provide a detailed overview of the biological activity of this specific imidazolium salt, highlighting its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C27H36Cl2N2

- Molecular Weight : 459.49 g/mol

- Purity : ≥97%

- IUPAC Name : this compound

N-Heterocyclic carbenes are known for their ability to stabilize metal centers in catalysis and have been investigated for their biological properties. The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : Studies have shown that NHCs can exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes.

- Anticancer Properties : Research indicates that imidazolium salts may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazolium salts, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and interference with metabolic processes .

Anticancer Effects

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a publication in Cancer Letters highlighted that treatment with imidazolium salts resulted in increased apoptosis rates in breast cancer cells via ROS-mediated pathways . The study provided evidence that these compounds can modulate the expression of pro-apoptotic and anti-apoptotic proteins.

Enzyme Inhibition

Research has also focused on the inhibition of histone deacetylases (HDACs) by imidazolium salts. A study demonstrated that this compound could effectively inhibit HDAC6 activity, which plays a crucial role in cancer progression and neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H36Cl2N2 |

| Molecular Weight | 459.49 g/mol |

| Purity | ≥97% |

| CAS Number | 1228185-09-8 |

Q & A

Q. What synthetic protocols are commonly used for preparing 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via quaternization of substituted imidazoles. A modified solvent-free procedure reduces reaction times by enabling higher temperatures (e.g., for analogous imidazolium salts, reaction times decreased from 72 hours to 24 hours). Key steps include:

- Reacting 1,3-bis(2,6-diisopropylphenyl)imidazole with chlorinating agents (e.g., SiCl₄ in dichloromethane) .

- Monitoring progress via NMR: NCHN proton resonances appear at 9–10 ppm, confirming imidazolium salt formation .

- Optimization Tip : Avoid polar solvents to minimize side reactions and improve yield .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Seal the compound under inert gas (argon/nitrogen) at 2–8°C to prevent moisture absorption and degradation .

- Stock Solutions : Prepare in anhydrous solvents (e.g., acetonitrile, DMF) at 10 mM concentration. Aliquot and store at –80°C (6-month stability) or –20°C (1-month stability). Avoid freeze-thaw cycles .

- Solubility Enhancement : Heat to 37°C and sonicate for 10–15 minutes before use .

Advanced Research Questions

Q. How is this compound applied in nucleophilic fluorination reactions, particularly with cesium fluoride complexes?

- Methodological Answer : The compound is a precursor to PhenoFluor Mix, a reagent for deoxyfluorination via concerted nucleophilic aromatic substitution (CSNAr). Key applications:

- Fluorine-18 Labeling : React phenolic derivatives with -fluoride in radiochemistry (e.g., PET tracer synthesis). Example:

- Combine with Ag₂CO₃ in CH₂Cl₂ at 60°C for 4 hours to generate uronium salt intermediates .

- Mechanistic Insight : The imidazolium chloride stabilizes fluoride ions, enhancing reactivity in CsF-mediated fluorinations .

Q. What role does this imidazolium salt play in transition metal-catalyzed cross-coupling reactions?

- Methodological Answer : It serves as a ligand precursor for N-heterocyclic carbene (NHC)-metal complexes, enhancing catalytic activity in:

- Nickel-Catalyzed Reactions : Forming C–C bonds in water/toluene mixtures at 60°C under inert atmospheres .

- Palladium Systems : Used in PEPPSI-type catalysts (e.g., [Pd(NHC)(3-Cl-py)Cl₂]) for Suzuki-Miyaura couplings. Example protocol:

- Combine with PdCl₂, K₃PO₄, and aryl halides in toluene .

- Silver Complex Synthesis : React with Ag₂O to form [Ag(NHC)₂]Cl for transmetalation studies .

Q. What crystallographic and spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction : Refine structures using SHELX software. For example, the dichloromethane disolvate form crystallizes in monoclinic with a final -factor < 0.05 .

- NMR Spectroscopy :

- : NCHN protons at δ 9.5–10.0 ppm; isopropyl CH signals at δ 1.2–1.3 ppm .

- : Carbenic carbon (NCN) at δ 140–145 ppm .

- Purity Analysis : Validate via HPLC (>98% purity) with COA referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.